![molecular formula C6H8O2 B2813146 5-Oxaspiro[2.4]heptan-6-one CAS No. 33867-36-6](/img/structure/B2813146.png)

5-Oxaspiro[2.4]heptan-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

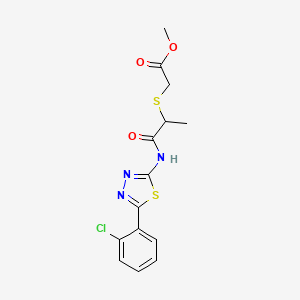

5-Oxaspiro[2.4]heptan-6-one is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.13 . It is an intermediate product for producing leukotriene antagonists .

Synthesis Analysis

The synthesis of 5-Oxaspiro[2.4]heptan-6-one starts from itaconic acid ester and ends with the reduction of the cyclic anhydride, 5-oxaspiro[2.4]heptane-4,6-dione . Another method involves the conversion of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide to 4,4-bis(bromomethyl)dihydro-2-furanone, which is then cyclized with zinc .Molecular Structure Analysis

The molecular structure of 5-Oxaspiro[2.4]heptan-6-one consists of a spirocyclic system with an oxygen atom in position 2 .Chemical Reactions Analysis

5-Oxaspiro[2.4]heptan-6-one can be obtained from [3-(hydroxymethyl)oxetan-3-yl]acetonitrile by reaction with hydrogen bromide and then cyclizing the intermediate product 4,4-bis(bromomethyl)dihydro-2-furanone with zinc .Aplicaciones Científicas De Investigación

1. Intermediate Product in the Production of Leukotriene Antagonists 5-Oxaspiro[2.4]heptan-6-one is an intermediate product for the production of leukotriene antagonists . Leukotriene antagonists are a type of medication used to treat asthma and allergies. They work by blocking the action of leukotrienes, substances in the body that cause inflammation and other symptoms in these conditions .

Synthesis from Itaconic Acid Ester

A known synthesis of 5-Oxaspiro[2.4]heptan-6-one starts from itaconic acid ester and ends with the reduction of the cyclic anhydride 5-oxaspiro[2.4]heptane-4,6-dione to the compound of formula (I) . This process, however, yields a mixture of the desired product with the isomeric 5-oxaspiro[2.4]heptan-4-one .

Production Process

The production process of 5-Oxaspiro[2.4]heptan-6-one involves converting [3-(hydroxymethyl)oxetan-3-yl]acetonitrile of the formula . The cyclization of the bis(bromomethyl) compound (III) to form 5-oxaspiro[2.4]heptan-6-one (I) with zinc according to an intramolecular Wurtz synthesis can take place in a similar manner .

Chemical & Material Sciences

5-Oxaspiro[2.4]heptan-6-one is also relevant in the field of chemical and material sciences . It’s used in the manufacture and supply of aromatic, heterocyclic and aliphatic compounds .

Organic Chemistry

In the realm of organic chemistry, 5-Oxaspiro[2.4]heptan-6-one is a heterocyclic compound containing a five-membered ring with one oxygen atom as the only ring hetero atom .

Safety and Hazards

Propiedades

IUPAC Name |

5-oxaspiro[2.4]heptan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-3-6(1-2-6)4-8-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDTXNQOEDQFSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(=O)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxaspiro[2.4]heptan-6-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate](/img/structure/B2813071.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2813072.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2813074.png)

![N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2813081.png)

![Ethyl 4-[4-[(2-benzoyl-4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2813082.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2813083.png)

![4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B2813084.png)

![3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid](/img/structure/B2813086.png)